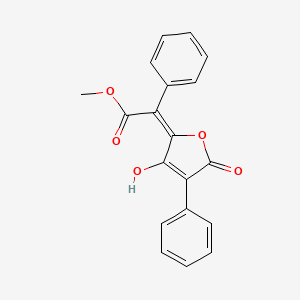
Vulpinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vulpinic acid is a natural product first found in lichens and is important in the symbiosis underlying their biology . It is a simple methyl ester derivative of its parent compound, pulvinic acid, and a close relative of pulvinone . This compound is derived from aromatic amino acids such as phenylalanine via secondary metabolism . The compound is relatively toxic to mammals and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several chemical syntheses have been reported for vulpinic acid. One method involves the efficient functionalization of butenolides by Suzuki cross-coupling reactions via the corresponding enol triflates . Another approach includes the esterification of pulvinic acid to produce this compound .
Industrial Production Methods
Most studies focus on laboratory-scale synthesis rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
Vulpinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions . The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound include derivatives with modified functional groups, which can be used for further chemical or biological studies .
Scientific Research Applications
Vulpinic acid has a wide range of scientific research applications:
Chemistry: This compound is used as a model compound for studying esterification and cross-coupling reactions.
Medicine: This compound has shown potential anti-cancer properties, particularly in inducing programmed cell death in melanoma and breast cancer cells It has also been studied for its role in regulating microRNA expression in cancer cells.
Mechanism of Action
Vulpinic acid exerts its effects through various molecular mechanisms. In cancer cells, it promotes apoptotic cell death through G2/M arrest and the activation of both intrinsic and extrinsic apoptosis pathways . It also induces ferroptosis by decreasing glutathione levels and increasing lipid reactive oxygen species and intracellular iron levels . These mechanisms highlight its potential as an anti-cancer agent.
Comparison with Similar Compounds
Vulpinic acid is similar to other lichen-derived compounds such as pinastric acid and usnic acid . These compounds share similar photoprotective and antioxidant properties but differ in their specific chemical structures and biological activities. This compound is unique in its strong anti-cancer properties and its ability to regulate microRNA expression in cancer cells .
List of Similar Compounds
- Pulvinic acid
- Pulvinone
- Pinastric acid
- Usnic acid
Properties
CAS No. |
73622-57-8 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |
InChI Key |
OMZRMXULWNMRAE-ICFOKQHNSA-N |
SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Isomeric SMILES |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Key on ui other cas no. |
521-52-8 |
Pictograms |
Irritant |
Synonyms |
methyl (2E)-(5-hydroxy-3-oxo-4-phenyl-2(3H)-furanylidene)(phenyl)acetate vulpinic acid vulpinic acid, (E)-isomer vulpinic acid, potassium salt, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















